molecular formula C42H48Cl4N2O4 B017483 Phenestrol CAS No. 19659-38-2

Phenestrol

Cat. No. B017483
CAS RN: 19659-38-2
M. Wt: 786.6 g/mol
InChI Key: GTWGWCYJKHSRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenestrol is a synthetic nonsteroidal estrogen that was first synthesized in the 1950s. It is a potent estrogenic compound that has been used in scientific research for its ability to bind to estrogen receptors and elicit estrogenic effects. Phenestrol has been studied extensively for its potential use in treating various medical conditions, including breast cancer, osteoporosis, and menopausal symptoms.

Mechanism Of Action

Phenestrol acts as an agonist of estrogen receptors, specifically the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It binds to these receptors and elicits estrogenic effects, including the activation of various signaling pathways. Phenestrol has been shown to have a higher affinity for ERα compared to ERβ, which may contribute to its potential use in treating breast cancer.

Biochemical And Physiological Effects

Phenestrol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase bone mineral density, decrease the risk of osteoporosis, and improve cardiovascular health by reducing blood pressure and decreasing cholesterol levels. Phenestrol has also been shown to have neuroprotective effects and may improve cognitive function in postmenopausal women.

Advantages And Limitations For Lab Experiments

Phenestrol has several advantages for lab experiments. It is a potent estrogenic compound that can be used to study the effects of estrogen on various systems in the body. It is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, Phenestrol has limitations in that it has a short half-life and is rapidly metabolized in the body. This can make it difficult to study the long-term effects of Phenestrol on various systems in the body.

Future Directions

There are several future directions for the study of Phenestrol. One potential direction is to study its use in treating breast cancer and other estrogen-dependent cancers. Another direction is to study its potential use in treating osteoporosis and other bone-related conditions. Additionally, further research could be conducted on the neuroprotective effects of Phenestrol and its potential use in treating cognitive decline in aging populations. Finally, the development of more stable analogs of Phenestrol could lead to the development of more potent and long-lasting estrogenic compounds.

Synthesis Methods

Phenestrol is synthesized through a multistep process that involves the reaction of 4,4'-dihydroxybenzophenone with 2,4-dinitrobenzene sulfonic acid. The resulting product is then reduced using sodium borohydride to yield Phenestrol. The purity of Phenestrol can be increased through recrystallization or chromatography.

Scientific Research Applications

Phenestrol has been extensively studied for its potential use in treating various medical conditions. It has been shown to have potent estrogenic effects, which makes it a potential candidate for treating breast cancer, osteoporosis, and menopausal symptoms. Phenestrol has also been used in scientific research to study the effects of estrogen on the brain, cardiovascular system, and bone metabolism.

properties

CAS RN

19659-38-2

Product Name

Phenestrol

Molecular Formula

C42H48Cl4N2O4

Molecular Weight

786.6 g/mol

IUPAC Name

[4-[4-[4-[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]oxyphenyl]hexan-3-yl]phenyl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C42H48Cl4N2O4/c1-3-39(33-9-17-37(18-10-33)51-41(49)29-31-5-13-35(14-6-31)47(25-21-43)26-22-44)40(4-2)34-11-19-38(20-12-34)52-42(50)30-32-7-15-36(16-8-32)48(27-23-45)28-24-46/h5-20,39-40H,3-4,21-30H2,1-2H3

InChI Key

GTWGWCYJKHSRHO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)C(CC)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)N(CCCl)CCCl)C(CC)C3=CC=C(C=C3)OC(=O)CC4=CC=C(C=C4)N(CCCl)CCCl

synonyms

fenestrol
phenestrol

Origin of Product

United States

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